Cas no 2171188-76-2 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid)
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1571351
- 2171188-76-2
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid
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- Inchi: 1S/C26H32N2O6/c1-25(2,23(30)31)26(3,4)28-22(29)21(15-33-5)27-24(32)34-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,27,32)(H,28,29)(H,30,31)/t21-/m0/s1
- InChI Key: HBSUVUQINZTJGS-NRFANRHFSA-N
- SMILES: OC(C(C)(C)C(C)(C)NC([C@H](COC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O
Computed Properties
- Exact Mass: 468.22603674g/mol
- Monoisotopic Mass: 468.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 114Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1571351-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 0.05g |
$2219.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-0.1g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 0.1g |
$2324.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 0.25g |
$2430.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-0.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 0.5g |
$2536.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 1g |
$2641.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-2.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 2.5g |
$5178.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-5.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 5g |
$7659.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-10.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 10g |
$11358.0 | 2023-06-04 | ||
| Enamine | EN300-1571351-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 50mg |
$2219.0 | 2023-09-24 | ||
| Enamine | EN300-1571351-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid |
2171188-76-2 | 100mg |
$2324.0 | 2023-09-24 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid
Comprehensive Analysis of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid (CAS No. 2171188-76-2)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid (CAS No. 2171188-76-2) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in drug discovery and biotechnology applications. Researchers are increasingly focusing on this compound for its role in creating complex peptide structures, which are pivotal in developing targeted therapies for diseases like cancer and autoimmune disorders.
The molecular structure of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid features an Fmoc group, a cornerstone in modern peptide chemistry. This protective group ensures selective deprotection during synthesis, a feature highly valued in combinatorial chemistry and high-throughput screening. With the rise of AI-driven drug design and computational chemistry, the demand for such specialized intermediates has surged, as they enable precise modifications to peptide backbones, enhancing binding affinity and metabolic stability.
One of the most searched questions in peptide synthesis forums is: "How does the Fmoc strategy compare to Boc in SPPS?" This compound exemplifies the advantages of the Fmoc/t-butyl strategy, including milder deprotection conditions and compatibility with acid-labile side chains. Its trimethylbutanoic acid moiety further contributes to steric hindrance, reducing racemization risks—a critical factor in chiral drug development. These attributes align with the growing emphasis on green chemistry, as the compound minimizes harsh reagent use.
Recent publications highlight its utility in peptide-based vaccines, a hot topic since the COVID-19 pandemic. The methoxypropanamido segment enhances solubility, addressing a common challenge in hydrophobic peptide delivery—a frequent search query among formulation scientists. Moreover, its CAS No. 2171188-76-2 is increasingly indexed in patent databases for GPCR-targeting therapeutics, reflecting industry trends toward personalized medicine.
From a synthetic perspective, the compound’s 2,2,3-trimethylbutanoic acid group introduces unique conformational constraints. This property is exploited in cyclic peptide design, another trending area in oncological research. Analytical techniques like HPLC-MS and NMR confirm its high purity (>98%), meeting stringent requirements for GMP-compliant manufacturing—a key concern for regulatory submissions.
Environmental scientists also scrutinize such compounds for biodegradability. Studies indicate that the Fmoc-protected intermediates exhibit favorable degradation profiles compared to older generations, resonating with the pharmaceutical industry’s shift toward sustainable APIs. This aligns with frequent searches on "eco-friendly peptide synthesis" in academic databases.
In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid represents a nexus of innovation across drug development, materials science, and environmental chemistry. Its multifaceted applications—from nanocarrier systems to bioorthogonal chemistry—ensure its continued relevance in both academic and industrial research landscapes.
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